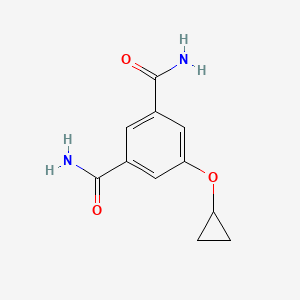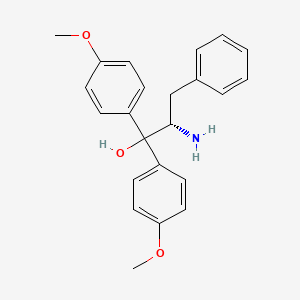![molecular formula C17H16BrN3O2S B14814215 N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)
N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is a complex organic compound with a molecular formula of C17H16BrN3O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzamide structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and 3-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-bromo-3-methylbenzamide
- N-Benzyl-3-bromo-4-methylbenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}hexanamide
Uniqueness
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methyl groups, along with the benzamide structure, make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C17H16BrN3O2S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H16BrN3O2S/c1-10-4-3-5-12(8-10)15(22)19-17(24)21-20-16(23)13-7-6-11(2)14(18)9-13/h3-9H,1-2H3,(H,20,23)(H2,19,21,22,24) |
InChI Key |
ZJVXSCDZFATVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)C2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B14814134.png)

![Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate](/img/structure/B14814142.png)


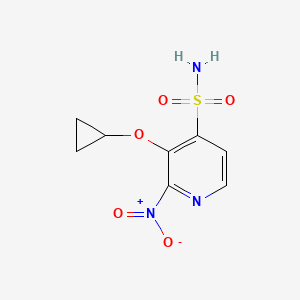
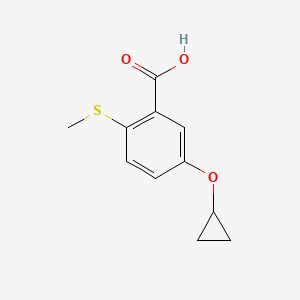

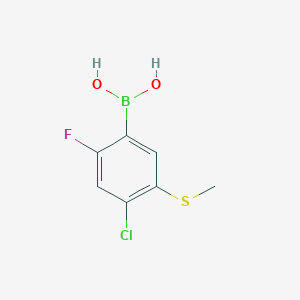
![N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14814210.png)
